2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine
Brand Name: Vulcanchem
CAS No.: 1248056-07-6
VCID: VC2996376
InChI: InChI=1S/C9H7Cl2N3/c10-8-4-13-14(6-8)5-7-1-2-12-9(11)3-7/h1-4,6H,5H2
SMILES: C1=CN=C(C=C1CN2C=C(C=N2)Cl)Cl
Molecular Formula: C9H7Cl2N3
Molecular Weight: 228.07 g/mol

2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine

CAS No.: 1248056-07-6

Cat. No.: VC2996376

Molecular Formula: C9H7Cl2N3

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine - 1248056-07-6

Specification

CAS No. 1248056-07-6
Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
IUPAC Name 2-chloro-4-[(4-chloropyrazol-1-yl)methyl]pyridine
Standard InChI InChI=1S/C9H7Cl2N3/c10-8-4-13-14(6-8)5-7-1-2-12-9(11)3-7/h1-4,6H,5H2
Standard InChI Key OWNOPWZQDVXQKJ-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1CN2C=C(C=N2)Cl)Cl
Canonical SMILES C1=CN=C(C=C1CN2C=C(C=N2)Cl)Cl

Introduction

Chemical Identity and Structural Properties

2-Chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine is a heterocyclic organic compound characterized by a 2-chloropyridine ring connected to a 4-chloropyrazole ring via a methylene bridge. The molecular structure features two nitrogen-containing aromatic rings with strategically positioned chlorine atoms that influence the compound's reactivity and binding characteristics. The compound's connectivity and spatial arrangement provide unique electronic properties that make it useful for various applications in synthetic chemistry and pharmaceutical development.

Basic Identification Data

The compound is uniquely identified through several standardized systems as detailed in Table 1.

Table 1: Identification Parameters of 2-Chloro-4-[(4-Chloro-1H-Pyrazol-1-yl)methyl]pyridine

ParameterValue
CAS Number1248056-07-6
IUPAC Name2-chloro-4-[(4-chloropyrazol-1-yl)methyl]pyridine
Molecular FormulaC₉H₇Cl₂N₃
Molecular Weight228.07 g/mol
Standard InChIInChI=1S/C9H7Cl2N3/c10-8-4-13-14(6-8)5-7-1-2-12-9(11)3-7/h1-4,6H,5H2
Standard InChIKeyOWNOPWZQDVXQKJ-UHFFFAOYSA-N
SMILES NotationC1=CN=C(C=C1CN2C=C(C=N2)Cl)Cl

Structural Features

The compound consists of two key structural components that define its chemical behavior:

  • A 2-chloropyridine ring: This aromatic heterocycle contains a nitrogen atom in the ring and a chlorine atom at the 2-position, making this position less susceptible to nucleophilic attack while enhancing the reactivity at other positions.

  • A 4-chloropyrazole moiety: This five-membered heterocyclic ring contains two adjacent nitrogen atoms and a chlorine substituent at the 4-position, contributing to the compound's hydrogen bonding capabilities and electronic properties.

  • A methylene bridge: Connecting the pyridine ring at the 4-position to the N1 position of the pyrazole ring, this flexible linkage allows for rotational freedom between the two heterocyclic systems.

The presence of two chlorine atoms on different aromatic rings creates distinct reactive sites that can be selectively targeted in subsequent chemical transformations, making this compound versatile for further derivatization in medicinal chemistry applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine is essential for its proper handling, analysis, and application in synthetic procedures and research settings.

Chemical Reactivity

The chemical reactivity of 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine is primarily determined by its heterocyclic rings and chlorine substituents:

  • The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution reactions, allowing for modification with various nucleophiles.

  • The chlorine on the pyrazole ring can undergo similar substitution reactions, though typically requiring more forceful conditions due to the different electronic environment.

  • The methylene bridge provides a site for potential functionalization through radical or carbanion chemistry.

  • The nitrogen atoms in both heterocyclic systems can participate in coordination chemistry with metals or act as hydrogen bond acceptors in supramolecular assemblies.

These reactive features make the compound valuable as a building block in the synthesis of more complex structures, particularly those with potential pharmaceutical applications.

Analytical Characterization

Comprehensive characterization of 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine is essential for confirming its identity, purity, and structural features. While specific experimental data is limited in the search results, standard analytical techniques applicable to this compound class can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would show characteristic signals for this compound, including:

  • Aromatic protons of the pyridine ring (typically 7.0-8.5 ppm)

  • Pyrazole ring protons (typically 7.5-8.0 ppm)

  • Methylene bridge protons (expected around a 5.0-5.5 ppm as a singlet)

¹³C NMR would display signals corresponding to:

  • Quaternary carbon atoms bearing the chlorine substituents

  • Aromatic carbon atoms of both heterocyclic rings

  • The methylene carbon connecting the two ring systems

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peaks corresponding to the formula C₉H₇Cl₂N₃ (m/z 228.07)

  • Characteristic isotope patterns due to the presence of two chlorine atoms

  • Fragmentation patterns including the loss of chlorine and cleavage of the methylene bridge

Applications and Research Significance

2-Chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine has several potential applications across multiple fields, particularly in medicinal chemistry and materials science.

Pharmaceutical Applications

The compound's structure makes it valuable in drug discovery for several reasons:

  • Building block for heterocyclic drug candidates: The pyridine-pyrazole scaffold appears in numerous bioactive compounds, with the chlorine substituents providing opportunities for further functionalization.

  • Structural analog of known bioactive compounds: Related structures such as 2-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-6-methyl-pyridine (CHEMBL125738) have been investigated for biological activity , suggesting potential parallels for our target compound.

  • Fragment-based drug discovery: The compound could serve as a valuable fragment for building more complex drug candidates, particularly those targeting protein-ligand interactions where heterocyclic nitrogen atoms play crucial roles.

Materials Science Applications

Beyond pharmaceutical applications, the compound has potential uses in materials science:

  • Coordination chemistry: The nitrogen atoms in both heterocycles can coordinate with metal centers, potentially forming complexes with interesting photophysical or catalytic properties.

  • Polymer science: The reactive sites provided by the chlorine substituents allow for incorporation into polymeric structures.

  • Photochemical applications: Related heterocyclic systems have been utilized in photosensitive materials and optoelectronic devices.

Challenges and Future Research Directions

Despite its potential utility, several challenges and opportunities remain in the research and development of 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine and its derivatives.

Synthetic Challenges

  • Regioselectivity: Controlling the regioselectivity of reactions involving the pyrazole ring can be challenging due to the presence of multiple nitrogen atoms.

  • Scale-up considerations: Optimizing synthetic routes for larger-scale production while maintaining purity and yield remains an important area for development.

  • Green chemistry approaches: Developing environmentally friendly synthetic methods that reduce solvent use and hazardous reagents represents an important direction for future research.

Future Research Opportunities

  • Structure-activity relationship studies: Systematic modification of the basic scaffold could yield insights into the relationship between structural features and biological activity.

  • Computational studies: Molecular modeling and computational chemistry could predict properties and guide the design of derivatives with enhanced functionality.

  • Biological screening: Comprehensive evaluation of the compound and its derivatives against various biological targets could uncover unexpected applications in drug discovery.

  • Materials applications: Exploration of the compound's potential in developing novel materials, particularly those relying on metal coordination or specific intermolecular interactions.

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